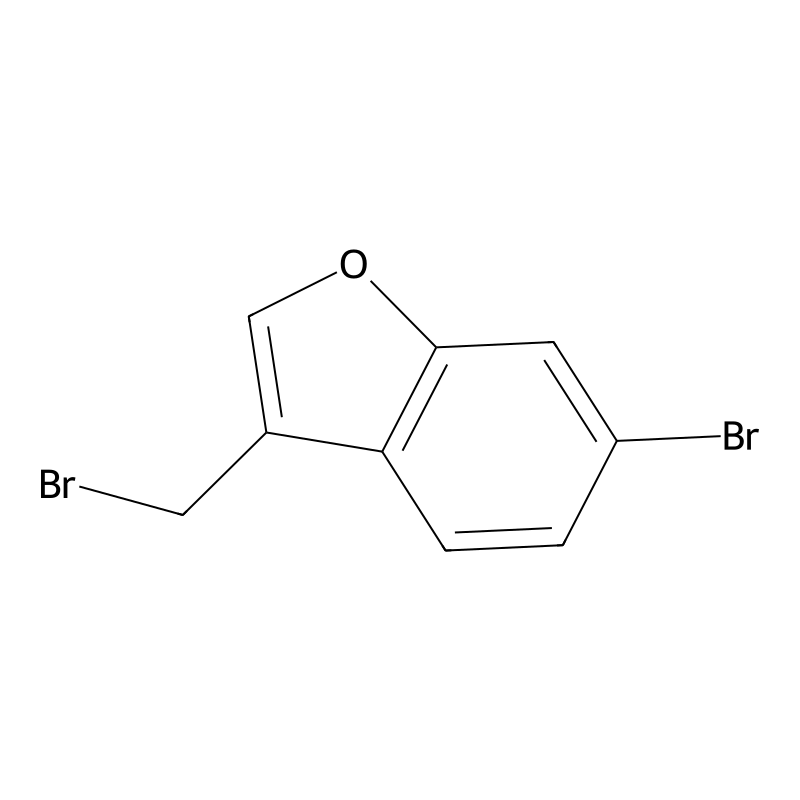

6-Bromo-3-(bromomethyl)benzofuran

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-3-(bromomethyl)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzofuran structure with bromine substituents. The compound features a bromomethyl group at the 3-position and a bromine atom at the 6-position of the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

- Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.

- Reduction Reactions: The bromomethyl group can be reduced to yield the corresponding methyl derivative.

Common reagents used in these reactions include:

- Substitution: Sodium azide or potassium thiocyanate.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride .

Research indicates that 6-Bromo-3-(bromomethyl)benzofuran exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, including enzymes and receptors, influencing biochemical pathways associated with tumor growth and infection resistance. Studies have shown that benzofuran derivatives can inhibit enzyme activity and modulate receptor functions, contributing to their therapeutic potential .

The synthesis of 6-Bromo-3-(bromomethyl)benzofuran typically involves bromination reactions. One common method includes:

- Bromination of Benzofuran Derivatives: Using N-bromosuccinimide (NBS) in the presence of a radical initiator under reflux conditions.

- Industrial Production: Large-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

The reaction conditions are optimized to ensure high purity and yield of the desired product .

6-Bromo-3-(bromomethyl)benzofuran has diverse applications:

- Chemical Synthesis: Serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biological Research: Investigated for its role in drug development, particularly for designing new therapeutic agents targeting cancer and microbial infections.

- Industrial Use: Employed in producing dyes, polymers, and other industrial chemicals due to its unique chemical properties .

Interaction studies of 6-Bromo-3-(bromomethyl)benzofuran reveal its ability to engage with various molecular targets. The compound's mechanism of action involves influencing cellular pathways related to anti-tumor activity and antimicrobial effects. Factors such as pH, temperature, and the presence of other molecules can affect its efficacy and stability in biological systems.

Several compounds share structural similarities with 6-Bromo-3-(bromomethyl)benzofuran. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylbenzofuran | Lacks bromine substituents | Different reactivity and biological activity |

| 6-Chloromethylbenzofuran | Chlorine atom instead of bromine | Variations in chemical properties |

| 6-(Bromomethyl)benzothiophene | Similar structure but contains sulfur | Distinct reactivity due to sulfur presence |

| Psoralen | Known for treating skin diseases | Exhibits photochemical properties |

| 8-Methoxypsoralen | Used for similar therapeutic purposes | Contains methoxy group affecting solubility |

| Angelicin | Displays various biological activities | Used in medical applications |

Uniqueness: The presence of both bromine atoms in specific positions contributes to the distinct reactivity and biological activity of 6-Bromo-3-(bromomethyl)benzofuran compared to its analogs. This uniqueness makes it valuable for various research and industrial applications .